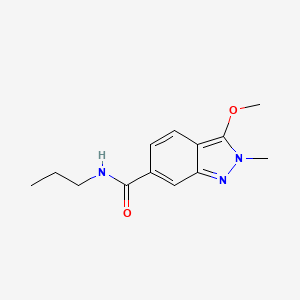

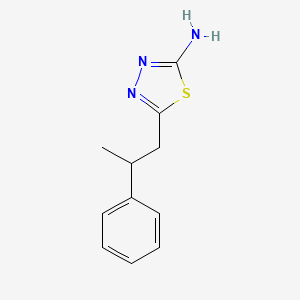

![molecular formula C10H17N5O3 B2956062 Tert-butyl N-[(4-amino-6-methoxy-1,3,5-triazin-2-yl)methyl]carbamate CAS No. 2470438-09-4](/img/structure/B2956062.png)

Tert-butyl N-[(4-amino-6-methoxy-1,3,5-triazin-2-yl)methyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

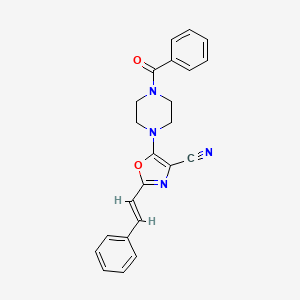

“Tert-butyl N-[(4-amino-6-methoxy-1,3,5-triazin-2-yl)methyl]carbamate” is a complex organic compound. It likely contains a triazine ring, which is a six-membered heterocyclic ring with three nitrogen atoms and three carbon atoms . The compound also seems to have a tert-butyl group, an amino group, a methoxy group, and a carbamate group .

Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The triazine ring, for instance, is a planar, aromatic ring that can participate in π-stacking interactions . The tert-butyl group is a bulky, aliphatic group that can influence the compound’s solubility and reactivity .Scientific Research Applications

Synthetic Applications and Biological Activity

"Tert-butyl N-[(4-amino-6-methoxy-1,3,5-triazin-2-yl)methyl]carbamate" serves as a crucial intermediate in the synthesis of diverse biologically active compounds. For instance, a study by Zhao et al. (2017) describes the compound as an essential intermediate in the synthesis of omisertinib (AZD9291), showcasing a rapid synthetic method from commercially available precursors. This synthesis underscores the compound's significance in pharmaceutical development, particularly in creating targeted cancer therapies (Zhao, Guo, Lan, & Xu, 2017).

Furthermore, Pak and Hesse (1998) discussed the synthesis of a penta-N-protected polyamide derivative, highlighting the compound's utility in generating polymers with potential applications in drug delivery systems and biomaterials. This research indicates the versatility of this compound derivatives in creating complex molecules with tailored properties for specific scientific and medical applications (Pak & Hesse, 1998).

Chemical Transformations and Reactions

Studies on chemical transformations and reactivity further illustrate the compound's role in synthetic chemistry. Ivanov et al. (2017) investigated the synthesis of new halo-substituted pyrazolo[5,1-c][1,2,4]triazines, employing tert-butyl nitrite and trimethylsilyl halides, demonstrating the compound's applicability in creating heterocyclic compounds with potential pharmacological activities (Ivanov, Mironovich, Rodinovskaya, & Shestopalov, 2017).

Moreover, Sakaitani and Ohfune (1990) presented the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates, highlighting the compound's relevance in protecting group strategies essential for the stepwise construction of complex organic molecules. This work emphasizes the importance of tert-butyl carbamate derivatives in facilitating selective reactions and improving synthetic efficiencies (Sakaitani & Ohfune, 1990).

Mechanism of Action

Target of Action

albicans .

Mode of Action

It’s known that the suzuki–miyaura (sm) coupling reaction, which is a common reaction involving similar compounds, involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The suzuki–miyaura coupling reaction, which this compound may be involved in, is a key process in the formation of carbon-carbon bonds . This reaction is crucial in many biochemical pathways, particularly in the synthesis of complex organic molecules.

Result of Action

Similar compounds have been evaluated for their antimicrobial activity , suggesting that this compound may also have potential antimicrobial effects.

Action Environment

It’s known that the properties of similar compounds can be tailored for application under specific conditions , suggesting that the action of this compound may also be influenced by environmental factors.

Properties

IUPAC Name |

tert-butyl N-[(4-amino-6-methoxy-1,3,5-triazin-2-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N5O3/c1-10(2,3)18-9(16)12-5-6-13-7(11)15-8(14-6)17-4/h5H2,1-4H3,(H,12,16)(H2,11,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKFGDXWAIDRGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC(=NC(=N1)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

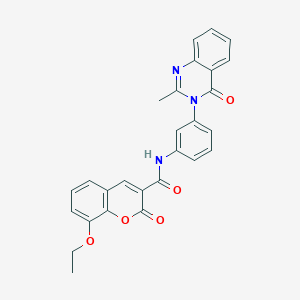

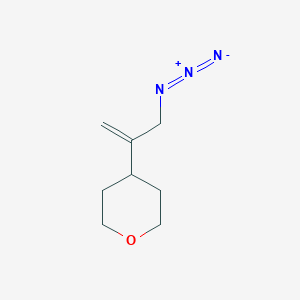

![2-Methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2955979.png)

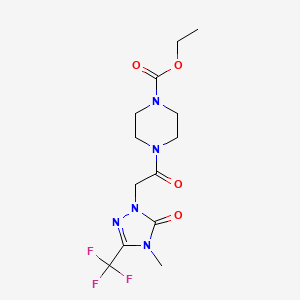

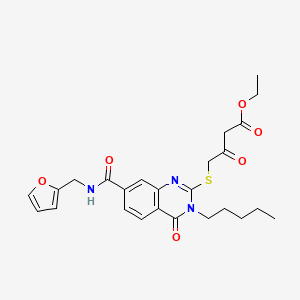

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2955984.png)

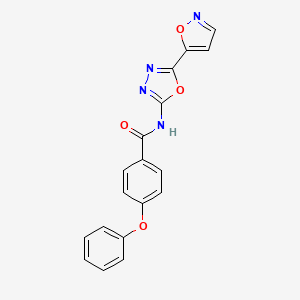

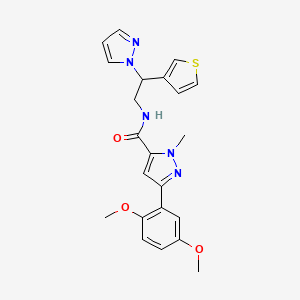

![2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2955995.png)

![3-[(2,4-dichlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B2956002.png)